3-Quinoxalin-2-yl-acrylic acid

Catalog No.
S1503395
CAS No.
1593-24-4
M.F
C11H8N2O2
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Quinoxalin-2-yl-acrylic acid

CAS Number

1593-24-4

Product Name

3-Quinoxalin-2-yl-acrylic acid

IUPAC Name

(E)-3-quinoxalin-2-ylprop-2-enoic acid

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)/b6-5+

InChI Key

QJNZVVWLYVQBPQ-AATRIKPKSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O

Solubility

30 [ug/mL]

Synonyms

2-Propenoic acid,3-(2-quinoxalinyl)-

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O

Antimicrobial and Antiviral Applications

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Quinoxalines, a class of N-heterocyclic compounds, have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat infectious diseases .

Methods of Application or Experimental Procedures: The synthesis of quinoxaline has been extensively studied for the last two decades . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

Results or Outcomes: Quinoxaline derivatives have shown promising results in combating deadly pathogens (bacteria, fungi, viruses) for now and near future .

Anticancer Applications

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Quinoxaline derivatives have been used as anticancer agents . They have shown a wide range of biological activities and are significant therapeutic agents in the pharmaceutical industry .

Methods of Application or Experimental Procedures: The synthesis of quinoxaline derivatives has been a subject of extensive research . Various substituted quinoxalines have been developed and used in the preparation of various drugs .

Results or Outcomes: Quinoxaline derivatives have shown promising results in the treatment of cancer . They have been developed as potential anticancer agents in the last period .

Antitumor Agent Synthesis

Summary of the Application: Quinoxaline derivatives have been used in the synthesis of antitumor agents . This work represents a simple, convenient, and efficient synthesis of 3-acylated quinoxalin-2 (1 H)-ones .

Results or Outcomes: This method could be applied to a gram-scale reaction and antitumor agent synthesis .

Organic Electronics

Specific Scientific Field: Organic Electronics

Summary of the Application: Quinoxaline derivatives have been used in the molecular design, synthesis, and characterization of molecules with D–A–D–A configuration . These molecules are used in organic electronics .

Results or Outcomes: The synthesized molecules have shown promising results in the field of organic electronics .

Antiviral and Anti-HIV Applications

Summary of the Application: Quinoxaline derivatives have been used as antiviral and anti-HIV agents . They have shown a wide range of biological activities and are significant therapeutic agents in the pharmaceutical industry .

Results or Outcomes: Quinoxaline derivatives have shown promising results in the treatment of viral diseases, including HIV .

Antidiabetic Applications

Summary of the Application: Quinoxaline derivatives have been used as antidiabetic agents . They have shown a wide range of biological activities and are significant therapeutic agents in the pharmaceutical industry .

Results or Outcomes: Quinoxaline derivatives have shown promising results in the treatment of diabetes .

3-Quinoxalin-2-yl-acrylic acid is an organic compound with the molecular formula C11_{11}H8_{8}N2_{2}O2_{2}. This compound features a quinoxaline ring, which is a bicyclic structure consisting of two fused aromatic rings containing nitrogen atoms. The presence of the acrylic acid moiety introduces a double bond and a carboxylic acid group, making it a versatile compound for various

, notably Michael addition reactions. In these reactions, it can react with various nucleophiles to form new compounds. For instance, it has been shown to undergo chemoselective S-substitution when reacted with acrylic acid derivatives in the presence of triethylamine . This unique reactivity is attributed to the electronic characteristics of the quinoxaline structure, which allows for both hard and soft nucleophilic character.

The biological activity of 3-quinoxalin-2-yl-acrylic acid and its derivatives has garnered attention due to their potential anticancer properties. Studies indicate that compounds containing quinoxaline moieties exhibit significant cytotoxic effects against various cancer cell lines . Additionally, quinoxaline derivatives have shown antimicrobial and anti-inflammatory activities, making them valuable in pharmaceutical research.

Several synthetic routes have been developed for 3-quinoxalin-2-yl-acrylic acid:

  • Michael Addition: A common method involves the Michael addition of acrylic acid derivatives to quinoxaline precursors under basic conditions. This method allows for the formation of diverse S-substituted products .
  • Cyclization Reactions: Quinoxaline derivatives can be synthesized through cyclization reactions involving o-phenylenediamine and α,β-unsaturated carbonyl compounds .
  • Functionalization: Further functionalization can be achieved through various substitution reactions on the quinoxaline ring or the acrylic acid moiety.

3-Quinoxalin-2-yl-acrylic acid has several applications in medicinal chemistry and materials science:

  • Pharmaceuticals: Its derivatives are explored for their anticancer, antimicrobial, and anti-inflammatory properties.
  • Fluorescent Probes: The compound's unique structure allows it to be used as a fluorescent probe in biological imaging.
  • Polymer Chemistry: It can serve as a monomer for polymer synthesis due to its reactive acrylic group.

Studies have indicated that 3-quinoxalin-2-yl-acrylic acid interacts with various biological targets, including enzymes and receptors involved in cancer progression. The compound's ability to inhibit certain pathways suggests potential therapeutic uses in cancer treatment . Interaction studies often employ molecular docking simulations to predict binding affinities and mechanisms of action.

Several compounds share structural similarities with 3-quinoxalin-2-yl-acrylic acid, including:

Compound NameStructure TypeUnique Features
3-Pyridinyl-acrylic acidPyridine derivativeExhibits different biological activity profiles
2-AminoquinolineQuinoline derivativeKnown for its distinct reactivity and applications
4-AminoquinazolineQuinazoline derivativeDisplays potent antimalarial properties

Uniqueness: The unique combination of the quinoxaline ring with an acrylic acid moiety sets 3-quinoxalin-2-yl-acrylic acid apart from these similar compounds. Its specific reactivity patterns and biological activities make it particularly interesting for further research in drug development.

XLogP3

1.2

Dates

Modify: 2023-08-15

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